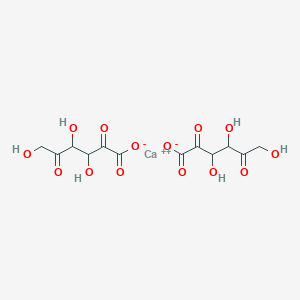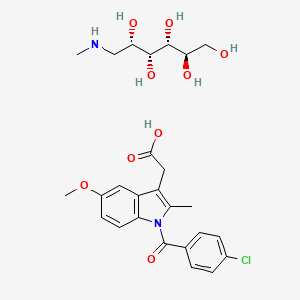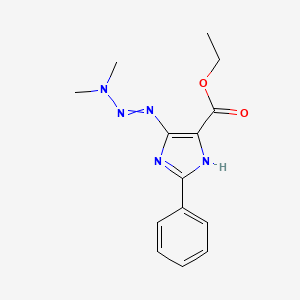
Hexitol
概要
説明
Hexitol is a six-carbon sugar alcohol that has gained attention in the scientific community due to its potential applications in various fields. It is also known as sorbitol or glucitol and is commonly found in fruits and vegetables. This compound has a wide range of applications in the food, cosmetic, and pharmaceutical industries.
科学的研究の応用
Hexitol in Dietetic Food
Hexitols, particularly sorbitol and mannitol, are sugar alcohols with slow absorption in the gastrointestinal tract. They are key ingredients in "sugarfree" foods used for weight reduction and dental caries prevention. However, their ability to induce osmotic diarrhea has been noted, as in the case of a healthy man who experienced diarrhea after consuming dietetic foodstuffs containing hexitols (Ravry, 1980).
This compound in Ethanol Fermentation
Hexitols such as mannitol and sorbitol can impact the ethanol fermentation process in high corn solids systems. These hexitols caused temporary depression in alcohol yield during early growth periods in Saccharomyces cerevisiae, although they didn't significantly affect maximum hourly production rates (Ziffer, 1983).
This compound Derivatives in Cancer Treatment
This compound derivatives like dibromomannitol, dibromodulcitol, and dianhydrogalactitol have been investigated as anticancer agents in the United States. Their action primarily involves alkylation via epoxide groups, showing activity against certain cancers including breast and lung cancers (Chiuten et al., 1981).
This compound in Nucleic Acid Synthesis
This compound nucleic acids (HNAs), which are DNA analogs with a phosphorylated 1',5'-anhydrothis compound backbone, have shown potential in antisense applications. The HNA oligomer h(GTGTACAC) can crystallize in two different double helical conformations, suggesting its potential in nucleic acid research (Declercq et al., 2002).
This compound in Cement Hydration
Hexitols like d-glucitol, d-galactitol, and d-mannitol impact the hydration process of tricalcium aluminate-calcium sulfate mixtures in cement. These molecules interact differently depending on their stereochemistry, influencing the precipitation rate of ettringite and the formation of AFm phases (Nalet & Nonat, 2016).
This compound in Neurodegeneration
Nε‐(carboxymethyl)lysine, a glycation end product and its precursor this compound‐lysine, are found increased in neurons from Alzheimer's disease cases. This suggests that oxidative processes involving this compound derivatives might play a role in the pathology of neurodegenerative diseases like Alzheimer's (Moreira et al., 2005).
作用機序
Target of Action
Hexitol primarily targets nucleic acids, specifically RNA sequences or target proteins . It is extensively used in synthetic biology, particularly in the context of artificial genetic polymers (XNAs) .
Mode of Action
This compound interacts with its targets by forming thermodynamically and metabolically stable helical structures via self- or cross-pairing with natural complements . This interaction modulates gene expression or impedes protein function .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the degradation of hexitols in bacteria . The hexitols enter the cell via a specific phosphotransferase system, and the first intracellular species is the 6-phospho-derivative . This sugar alcohol phosphate then becomes the substrate for a dehydrogenase that oxidizes its 2-alcohol group to a keto group .
Pharmacokinetics
It is known that chemically modified nucleic acids like this compound face challenges such as high renal filtration rates leading to quick excretion, and sensitivity to cellular nucleases contributing to rapid degradation .
Result of Action
The result of this compound’s action is the modulation of gene expression or the impediment of protein function . This can have significant effects at the molecular and cellular levels, driving many advances in biotechnology and medicine .
Action Environment
The action of this compound is influenced by environmental factors. For instance, this compound nucleic acid (HNA) has shown remarkable stability in vitro as well as low toxicity of the monomers in cell cultures . .
生化学分析
Biochemical Properties
Hexitol plays a crucial role in biochemical reactions, particularly in the metabolism of carbohydrates. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound is phosphorylated by specific phosphotransferase systems upon entering bacterial cells, resulting in this compound-6-phosphate . This phosphorylated form is then acted upon by dehydrogenases, which oxidize the alcohol group to a keto group, producing intermediates that enter central metabolic pathways . These interactions highlight the importance of this compound in energy production and metabolic regulation.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, this compound serves as a carbon and energy source, supporting growth and proliferation . It also affects the expression of genes involved in carbohydrate metabolism, thereby modulating the overall metabolic flux within the cell. Additionally, this compound can impact cell signaling pathways by altering the levels of key metabolites and intermediates.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and other biomolecules. For example, this compound-6-phosphate binds to dehydrogenases, facilitating the oxidation of the alcohol group to a keto group . This reaction is crucial for the subsequent entry of this compound-derived intermediates into central metabolic pathways. Furthermore, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the degradation of alditols and the central metabolic pathways of glycolysis and gluconeogenesis . It interacts with enzymes such as this compound dehydrogenases and phosphotransferases, which facilitate its conversion into key metabolic intermediates. These interactions influence the overall metabolic flux and the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. In bacterial cells, this compound enters via phosphotransferase systems, which phosphorylate it to this compound-6-phosphate . This phosphorylated form is then distributed to various cellular compartments, where it participates in metabolic reactions. The localization and accumulation of this compound can affect its activity and function within the cell.
特性
IUPAC Name |
hexane-1,2,3,4,5,6-hexol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFZTCFMRRESA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
45007-61-2, 69-65-8, 25878-23-3, 50-70-4, 87-78-5, 608-66-2 | |
| Record name | Hexitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=45007-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045007612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | mannitol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407017 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-Iditol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227898 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-Sorbitol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25944 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexahydroxyhexane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9256 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dulcitol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1944 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

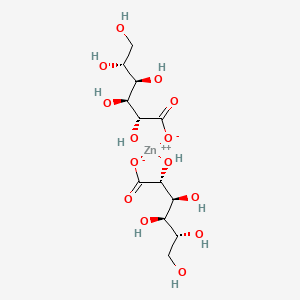
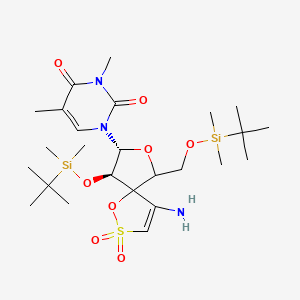
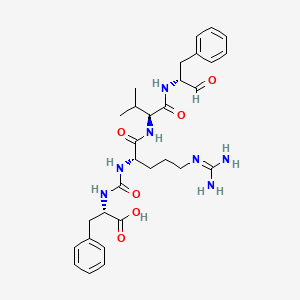

![6,7-Dihydro-5h-dibenzo[a,c][7]annulen-5-one](/img/structure/B1215088.png)
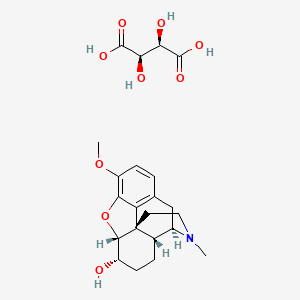
![4-{[2-(Benzyloxy)benzyl]amino}phenol](/img/structure/B1215091.png)
